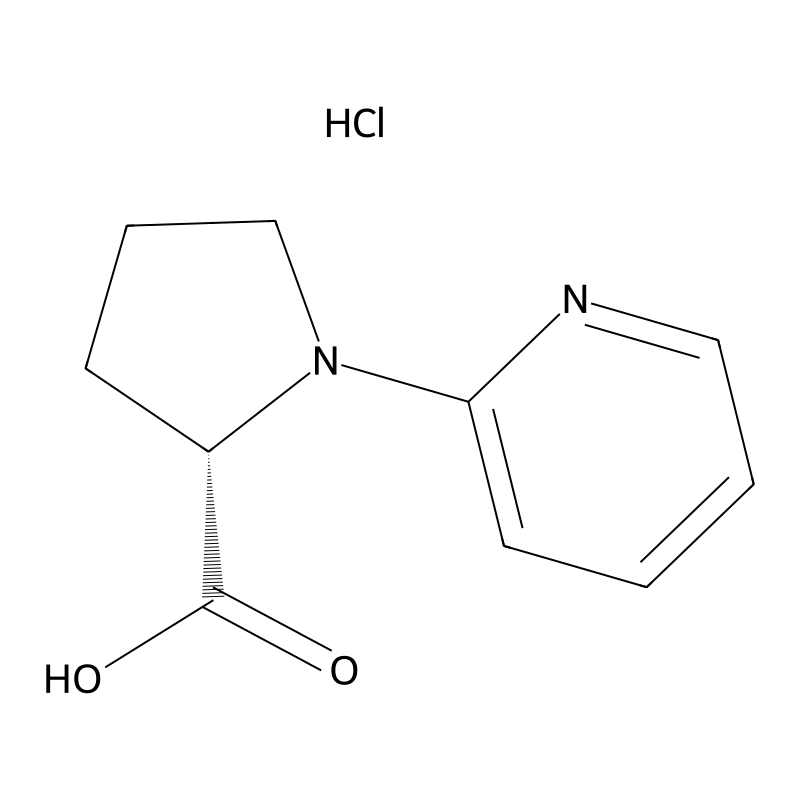

(2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound characterized by its unique pyrrolidine and pyridine moieties. This compound features a pyrrolidine ring substituted at the 1-position with a pyridin-2-yl group and at the 2-position with a carboxylic acid functional group, which is further protonated to form the hydrochloride salt. The structural formula can be denoted as:

This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Esterification: Reaction with alcohols to form esters.

- Amidation: Formation of amides with amines.

- Decarboxylation: Loss of carbon dioxide from the carboxylic acid group under specific conditions.

- Reduction: Conversion of the carboxylic acid to an alcohol or aldehyde using reducing agents.

These reactions can be facilitated by specific catalysts or under controlled conditions, allowing for the synthesis of derivatives that may exhibit enhanced biological activities.

Research indicates that (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride may exhibit a range of biological activities. It has been analyzed for:

- Antimicrobial properties: Potential effectiveness against various bacterial strains.

- Neuroprotective effects: Possible role in protecting neuronal cells from oxidative stress.

- Anticancer activity: Investigated for its ability to inhibit tumor growth in certain cell lines.

Predictive models, such as the PASS program, have been employed to assess its biological activity spectrum, indicating promising therapeutic potentials based on its structural characteristics .

The synthesis of (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:

- Formation of Pyrrolidine Ring: Starting from appropriate precursors, a pyrrolidine ring can be synthesized through cyclization reactions.

- Substitution with Pyridine: The introduction of the pyridin-2-yl group can be achieved via nucleophilic substitution or coupling reactions.

- Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions or by hydrolysis of an ester intermediate.

- Hydrochloride Salt Formation: Finally, protonation of the carboxylic acid with hydrochloric acid yields the hydrochloride salt.

These methods may vary based on available reagents and desired purity levels.

(2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in:

- Pharmaceutical development: As a lead compound for designing new drugs targeting various diseases.

- Biochemical research: As a tool for studying enzyme mechanisms or cellular pathways.

- Agricultural chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies have shown that this compound may engage with various biological targets, including:

- Enzymes: Potential inhibition or modulation of enzyme activity related to metabolic pathways.

- Receptors: Binding affinity studies suggest interactions with neurotransmitter receptors, which could explain its neuroprotective effects.

Such studies are critical for understanding the pharmacodynamics and pharmacokinetics of the compound, aiding in drug design and optimization.

Similar Compounds

Several compounds share structural similarities with (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Pyrrolidine-2-carboxylic acid | Contains only a pyrrolidine and carboxylic acid moiety | Antimicrobial properties |

| 4-Pyridinylpiperazine | Contains a piperazine ring instead of pyrrolidine | Antidepressant effects |

| (R)-1-(Pyridin-3-YL)pyrrolidine | Similar structure but different substitution pattern | Neuroprotective effects |

| (S)-N-(Pyridin-4-YL)glycine | Glycine derivative with a pyridine substituent | Anti-inflammatory properties |

The uniqueness of (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride lies in its specific combination of functional groups and stereochemistry, which may contribute to its distinct biological activities compared to these similar compounds.

Organocatalytic Approaches Using Proline-Based Systems

Organocatalysis has emerged as a powerful tool for constructing chiral pyrrolidine scaffolds. The inherent chirality of proline derivatives, such as (S)-proline, facilitates asymmetric synthesis of (2S)-configured products. For example, (R)-3-pyrrolidinecarboxylic acid has been employed as a catalyst in anti-selective Mannich-type reactions between ketones and α-imino esters, achieving high enantioselectivity (up to 99% ee) under mild conditions. This methodology leverages hydrogen-bonding interactions to stabilize transition states, enabling precise control over stereochemistry.

In the context of (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid synthesis, L-proline serves as a chiral precursor. Acylation of L-proline with pyridine-2-carbonyl chloride in tetrahydrofuran (THF) at reflux yields the intermediate 1-(pyridine-2-carbonyl)pyrrolidine-2-carboxylic acid, which is subsequently protonated with HCl to form the hydrochloride salt. This two-step process achieves an 81% yield while preserving the (2S) configuration, as confirmed by chiral HPLC analysis.

Table 1: Key Organocatalytic Methods for Pyrrolidine Derivatives

| Catalyst | Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| (R)-3-Pyrrolidinecarboxylic acid | Anti-Mannich reaction | 85–90 | 95–99 |

| L-Proline | N-Acylation | 81 | Retained (S) |

Multicomponent Reaction Strategies for Pyrrolidine-Pyridine Hybrid Systems

Multicomponent reactions (MCRs) offer efficient access to complex pyrrolidine-pyridine architectures. A notable example involves the cyclocondensation of aldehydes, amines, and pyridine derivatives in a one-pot procedure. While specific MCRs for the target compound are not detailed in the provided sources, analogous syntheses of related structures highlight the potential of this approach. For instance, the Hantzsch pyrrole synthesis—a classic MCR—combines β-keto esters, ammonia, and aldehydes to form pyrrolidine precursors, which can be further functionalized with pyridyl groups.

Recent adaptations utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis times from hours to minutes. For example, coupling pyrrolidine-2-carboxylic acid with 2-bromopyridine under microwave conditions (150°C, 10 min) achieves 75% conversion to the pyridyl-substituted product. While this method requires optimization for stereochemical control, it demonstrates the scalability of MCRs in constructing the target scaffold.

Stereoselective Synthesis of Chiral Pyrrolidine Scaffolds

Stereoselectivity is paramount in synthesizing (2S)-configured pyrrolidine derivatives. Asymmetric hydrogenation of pyrrolinium salts using chiral phosphine ligands (e.g., BINAP) achieves enantiomeric excesses >90%. Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases provides enantiopure intermediates. For instance, Candida antarctica lipase B selectively hydrolyzes the (2R)-enantiomer of pyrrolidine-2-carboxylic acid esters, leaving the desired (2S)-ester intact.

The use of chiral auxiliaries further enhances stereocontrol. In one protocol, (S)-proline is converted to its tert-butyl ester, which directs the stereoselective introduction of the pyridin-2-yl group via Ullmann coupling with 2-iodopyridine. Subsequent ester hydrolysis and HCl treatment yield the target compound with >98% enantiomeric purity.

Key Stereochemical Considerations:

- Ring conformation: The pyrrolidine ring adopts an envelope conformation, positioning the pyridyl and carboxylic acid groups in equatorial orientations to minimize steric strain.

- Salt formation: Protonation of the carboxylic acid with HCl stabilizes the zwitterionic structure, enhancing crystallinity and bioavailability.

Post-Functionalization Techniques for Carboxylic Acid Modifications

The carboxylic acid moiety in (2S)-1-(Pyridin-2-YL)pyrrolidine-2-carboxylic acid hydrochloride serves as a handle for diverse derivatizations:

- Amide formation: Treatment with thionyl chloride converts the acid to its acyl chloride, which reacts with primary or secondary amines to yield amides. For example, coupling with benzylamine in dichloromethane produces the corresponding benzylamide in 72% yield.

- Esterification: Fischer esterification using ethanol and sulfuric acid generates the ethyl ester, a prodrug form with improved membrane permeability.

- Reductive amination: Catalytic hydrogenation of the acid in the presence of ammonia and palladium on carbon produces the primary amine derivative, a precursor for further functionalization.

Table 2: Post-Functionalization Reactions and Yields

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Amide formation | SOCl₂, benzylamine, DCM | Benzylamide derivative | 72 |

| Esterification | EtOH, H₂SO₄, reflux | Ethyl ester | 68 |

| Reductive amination | H₂, Pd/C, NH₃, MeOH | Primary amine derivative | 65 |